REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH3:43][c:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1.[Cl:30][C:31](=[O:32])[O:33][CH:34]1[CH2:35][O:36][CH2:37][CH2:38]1.[Cl:39][C:40]([O-:41])=[O:42].[ClH:18].[N+:19]([c:20]1[cH:21][c:22]([CH2:26][NH2:27])[cH:23][cH:24][cH:25]1)([O-:28])=[O:29].[N+:7](=[O:8])([O-:9])[c:10]1[cH:11][c:12]([CH2:13][NH2:14])[cH:15][cH:16][cH:17]1.[Na+:5].[Na+:6].[OH2:50]>>[N+:7](=[O:8])([O-:9])[c:10]1[cH:11][c:12]([CH2:13][NH:14][C:31](=[O:32])[O:33][CH:34]2[CH2:35][O:36][CH2:37][CH2:38]2)[cH:15][cH:16][cH:17]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OC1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCc1cccc([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCc1cccc([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NCc1cccc([N+](=O)[O-])c1)OC1CCOC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |